molecular formula C6H9BO2S B3021165 3-Ethylthiophenylboronic acid CAS No. 870718-05-1

3-Ethylthiophenylboronic acid

Cat. No.: B3021165
CAS No.: 870718-05-1
M. Wt: 156.02 g/mol
InChI Key: RACFOQUAPQFXII-UHFFFAOYSA-N
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Description

3-Ethylthiophenylboronic acid is an organic compound with the molecular formula C8H11BO2S It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a phenyl ring and an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-ethylthiophenylboronic acid involves the reaction of 3-bromotoluene with ethylthiolate, followed by metalation with n-butyllithium and subsequent quenching with trimethylborate. This method is efficient and provides a high yield of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylthiophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Boronate esters.

    Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

3-Ethylthiophenylboronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used to create enzyme inhibitors, which are valuable in studying enzyme functions and developing new drugs.

    Industry: It is used in material science research to develop new organic materials with specific properties, such as polymers for electronics or optoelectronics.

Comparison with Similar Compounds

    Phenylboronic acid: Similar in structure but lacks the ethylthio group, making it less versatile in certain reactions.

    3-Formylphenylboronic acid: Contains a formyl group instead of an ethylthio group, leading to different reactivity and applications.

    4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, affecting its chemical behavior.

Uniqueness: 3-Ethylthiophenylboronic acid is unique due to the presence of the ethylthio group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in organic synthesis and medicinal chemistry.

Properties

CAS No.

870718-05-1

Molecular Formula

C6H9BO2S

Molecular Weight

156.02 g/mol

IUPAC Name

(3-ethylthiophen-2-yl)boronic acid

InChI

InChI=1S/C6H9BO2S/c1-2-5-3-4-10-6(5)7(8)9/h3-4,8-9H,2H2,1H3

InChI Key

RACFOQUAPQFXII-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)SCC)(O)O

Canonical SMILES

B(C1=C(C=CS1)CC)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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